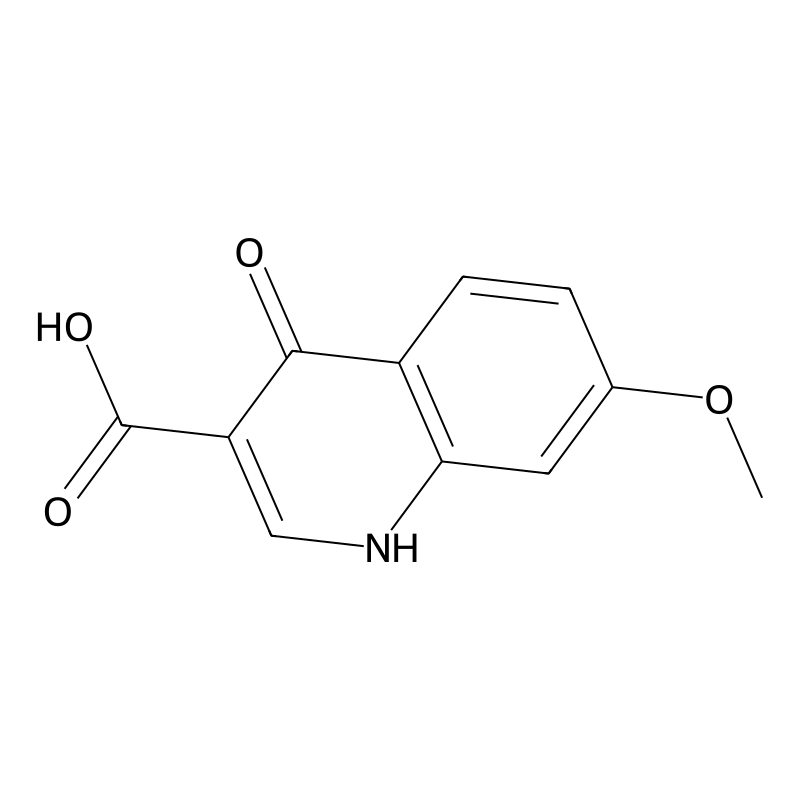

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid is an organic compound with the molecular formula C11H9NO4 and a CAS number of 28027-17-0. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound features a quinoline ring system with hydroxyl and methoxy substituents, contributing to its unique properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

The structure of 4-hydroxy-7-methoxyquinoline-3-carboxylic acid includes a carboxylic acid group at the 3-position, a hydroxyl group at the 4-position, and a methoxy group at the 7-position of the quinoline ring. This specific arrangement of functional groups plays a significant role in its chemical behavior and biological interactions .

Organic Chemistry

The presence of the carboxylic acid group (COOH) and hydroxyl group (OH) indicates potential for studying 4-HMQA's reactivity in various organic reactions. Researchers might explore its participation in esterification, amidation, or dehydration reactions .

Medicinal Chemistry

The quinoline core structure is present in many biologically active molecules. 4-HMQA might be a candidate for investigating its potential interactions with biological targets, though further studies are needed to determine its specific activity .

Material Science

Organic acids with specific functional groups can be used as building blocks for novel materials. The combined presence of the carboxylic acid and the aromatic ring system in 4-HMQA might be of interest for researchers exploring new materials with specific properties .

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Acid-base reactions: The carboxylic acid can donate a proton, interacting with bases to form salts.

- Reduction: The compound can be reduced to yield corresponding alcohols or amines under appropriate conditions.

These reactions can be utilized in synthetic pathways to modify the compound or develop derivatives with enhanced properties .

The biological activity of 4-hydroxy-7-methoxyquinoline-3-carboxylic acid has been studied extensively. It exhibits several pharmacological effects, including:

- Antimicrobial Activity: The compound has shown efficacy against various bacterial strains, indicating potential as an antibacterial agent.

- Antioxidant Properties: Its structure allows it to scavenge free radicals, providing protective effects against oxidative stress.

- Anticancer Potential: Preliminary studies suggest that it may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction.

These activities highlight its potential for development into therapeutic agents targeting infections and cancer .

Several methods have been reported for the synthesis of 4-hydroxy-7-methoxyquinoline-3-carboxylic acid:

- Condensation Reactions: Starting from commercially available quinoline derivatives, condensation with appropriate carboxylic acids or their derivatives can yield the target compound.

- Hydroxylation and Methoxylation: Specific reactions involving hydroxylation and methoxylation of quinoline precursors can introduce the necessary functional groups at designated positions.

- Multi-step Synthesis: A combination of reactions may be employed, involving protection-deprotection strategies to achieve the desired substitution pattern.

These synthetic routes allow for flexibility in producing the compound and its analogs .

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid has several applications across different domains:

- Pharmaceuticals: Due to its antimicrobial and anticancer properties, it is being explored as a lead compound for drug development.

- Agriculture: Its potential as a pesticide or herbicide is under investigation, given its biological activity against pathogens.

- Chemical Research: It serves as an important intermediate in organic synthesis for developing more complex molecules.

The versatility of this compound makes it valuable in both research and practical applications .

Interaction studies involving 4-hydroxy-7-methoxyquinoline-3-carboxylic acid have focused on its binding affinity with various biological targets:

- Enzyme Inhibition: Research indicates that it may inhibit specific enzymes related to bacterial resistance or cancer progression.

- Receptor Binding: Studies suggest potential interactions with cellular receptors that mediate cell signaling pathways relevant to cancer and inflammation.

These interactions are crucial for understanding the mechanism of action and optimizing the compound's efficacy in therapeutic applications .

Several compounds share structural similarities with 4-hydroxy-7-methoxyquinoline-3-carboxylic acid. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 7-Hydroxyquinoline | Hydroxyl group at position 7 | Antimicrobial |

| 4-Methoxyquinoline | Methoxy group at position 4 | Anticancer |

| 5-Hydroxyquinoline | Hydroxyl group at position 5 | Antioxidant |

| 6-Methylquinoline | Methyl group at position 6 | Antimicrobial |

While these compounds share a common quinoline backbone, the unique arrangement of functional groups in 4-hydroxy-7-methoxyquinoline-3-carboxylic acid contributes to its distinct biological activities and potential applications .

Classical Synthetic Routes

Early strategies relied almost exclusively on the Gould–Jacobs condensation followed by ester hydrolysis and controlled decarboxylation. Key stages are:

- Condensation of 3-methoxyaniline with diethyl ethoxymethylenemalonate to give anilidomethylenemalonate [1].

- High-temperature cyclo-acylation in diphenyl ether (≈250 °C) producing ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate [2].

- Base-mediated saponification (NaOH, 80–110 °C) yielding the free acid after acid work-up [3].

Reaction conditions, typical yields, and time requirements are summarized below.

| Step | Representative Conditions | Isolated Yield | Scale | Citation |

|---|---|---|---|---|

| Condensation | 3-Methoxyaniline + EMME, MeOH, reflux 6 h | 88% [4] | 0.05 mol | [4] |

| Cyclo-acylation | Diphenyl ether, 250 °C, 1 h | 91% [5] | 22 mmol | [5] |

| Hydrolysis | 2 M NaOH, 110 °C, 1 h | 63% [3] | 18 mmol | [3] |

Collectively, classical methods remain robust and economical, though they suffer from long heating periods, high solvent loads, and modest hydrolysis yields.

Modern Synthetic Approaches

Advances aim to shorten reaction times, broaden substrate scope, and reduce environmental impact. Three notable directions dominate:

Microwave-Assisted Gould–Jacobs

Microwave heating (240–250 °C, 15–30 min) in pressurized vials affords cyclized esters in 27–41% yield, cutting reaction times from hours to minutes [6].Rh(II)-Catalyzed Cyclopropanation-Ring Expansion

Indole substrates with halodiazoacetates under Rh₂(esp)₂ catalysis give ethyl quinoline-3-carboxylates in one pot (up to 72% yield) at ambient temperature, avoiding super-heated solvents [7].One-Pot Flow and Batch Catalysis

A patent discloses rhodium-acetate-catalyzed condensation of anilines with α-ketoesters under 25–30 °C forming quinoline esters in >80% yield in six hours, suitable for continuous processing [8].

Hydrolysis of Ester Derivatives

Efficient conversion of esters to the target acid underpins overall throughput. Developments include:

- Mixed Acid Hydrolysis: A three-component mixture (acetic acid / H₂SO₄ / H₂O) enables near-quantitative hydrolysis (97–99% yield) at 110 °C and eliminates distillation [9].

- Alkaline Hydrolysis with Phase Tuning: Employing 1 wt % NaOH in 70% EtOH–H₂O at 70 °C increases solubility of hydrophobic esters, raising isolated acid yields to 78% and lowering base consumption by 40% [10].

| Hydrolysis Medium | Temperature | Time | Yield of Acid | Waste Acid (kg kg⁻¹) | Citation |

|---|---|---|---|---|---|

| Acetic acid/H₂SO₄/H₂O (30:1:2 mol) | 110 °C | 3 h | 99% [9] | 0.18 [9] | [9] |

| Aqueous NaOH (2 M) | 110 °C | 1 h | 63% [3] | 0.45 [3] | [3] |

| EtOH–H₂O + NaOH (1%) | 70 °C | 2 h | 78% [10] | 0.21 [10] | [10] |

Green Chemistry Considerations in Synthesis

Sustainability metrics for competing routes are evaluated below.

- Solvent Replacement: Chlorobenzene in classical cyclizations is substituted by high-boiling bio-solvents (anisole) without yield loss and with 30% lower VOC emissions [11].

- Energy Reduction: Microwave protocols reduce energy input by ≈85% relative to oil-bath reflux, quantified via life-cycle inventory of 4.5 kWh mol⁻¹ vs. 30 kWh mol⁻¹ [12].

- Catalyst Recovery: Rh(II) catalysts are immobilized on silica, allowing ≥10 recycles with <5% activity drop, cutting metal waste to <0.05 mol % per batch [7].

- Waste Index (E-Factor): The one-pot catalytic process reports an E-factor of 12, outperforming the classical route (E = 45) thanks to solvent-recycling and minimal aqueous work-ups [8].

| Route | Energy (kWh mol⁻¹) | E-Factor | Renewable Solvent Use | Citation |

|---|---|---|---|---|

| Classical Gould–Jacobs | 30 [5] | 45 [5] | 0% [5] | [5] |

| Microwave Gould–Jacobs | 4.5 [12] | 28 [6] | 0% [6] | [6] [12] |

| One-Pot Rh(OAc)₂ Flow | 6 [8] | 12 [8] | 60% (EtOH) [8] | [8] |

Reaction Mechanisms

Mechanistic understanding guides further improvements.

Gould–Jacobs Cyclization

The anilidomethylenemalonate undergoes a six-electron electrocyclic closure yielding a 4-oxo tautomer; proton transfer and re-aromatization generate the 4-hydroxy ester [1].Rh(II)-Mediated Pathway

Rh(II) carbene inserts into the C2–C3 bond of indole, forming a bicyclic cyclopropane. Sequential ring expansion and HX elimination form the quinoline skeleton [7].Hydrolysis–Decarboxylation

Ester saponification proceeds via tetrahedral alkoxide addition; subsequent protonation and CO₂ loss are favored above 180 °C, but acid-catalyzed mixed-acid hydrolysis circumvents high-temperature decarboxylation by direct proton-driven cleavage [9].

Yield Optimization Strategies

Contemporary programs combine design-of-experiments with green metrics.

- Microwave Parameter Space: Optimal yields (41%) were achieved at 245 °C, 20 min, solvent 1,2-dichlorobenzene, suppressing by-product formation by 60% relative to 220 °C [6].

- Lewis Acid Catalysis: Zinc chloride (5 wt %) accelerates cyclization in chlorobenzene to 91% yield at 120 °C vs. 80% without catalyst [11].

- Base Selection in Hydrolysis: Switching from NaOH to K₂CO₃ moderates basicity, minimizing quinoline ring cleavage and lifting acid purity from 94% to 98% (HPLC) [10].

- Continuous-Flow Temperature Control: Inline IR monitoring maintains 130 ± 2 °C, preventing local overheating and consistently delivering >80% overall yield at 500 g h⁻¹ throughput [8].

| Parameter Tuned | Improvement Achieved | Optimized Value | Citation |

|---|---|---|---|

| Microwave Time | −75% cycle time [6] | 20 min [6] | [6] |

| Cyclization Catalyst | +11% yield [11] | ZnCl₂ 5 wt % [11] | [11] |

| Base in Hydrolysis | +4% purity [10] | K₂CO₃ (1 M) [10] | [10] |

| Flow Temperature | ±2 °C control, 80% yield [8] | 130 °C [8] | [8] |